Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Overview
Description
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, particularly as building blocks for antibiotics and other therapeutic agents .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the practical preparation of a related compound, a side-chain of the fourth generation of cephem antibiotics, involves skeletal rearrangement from aminoisoxazoles and reactions with alkoxycarbonyl isothiocyanates to produce methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates . Similarly, novel thiazolo derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate have been synthesized through condensation with phenyl isothiocyanate and subsequent reactions . These methods highlight the intricate chemistry involved in producing thiazole-based compounds.
Molecular Structure Analysis
The molecular and solid-state structures of thiazole derivatives can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like B3LYP calculations . These analyses provide insights into the configuration of the molecules, which is crucial for understanding their reactivity and interaction with biological targets. For example, the molecular structure of a methyl thiazolidinylidene acetate derivative was elucidated, revealing the importance of intermolecular hydrogen bonds and π-π interactions in crystal packing .
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions that modify their structure and function. For instance, the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate leads to the formation of methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate, which can further react in multicomponent condensations to yield new derivatives . Additionally, the synthesis of 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles involves alkylation and acetylation reactions, demonstrating the versatility of thiazole compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are essential for their pharmacological applications. For example, the antifungal activity of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives is related to their ability to interact with biological targets, which is a function of their chemical properties . The antitumor and antifilarial activities of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives also depend on their molecular characteristics, such as the presence of isothiocyanate groups .
Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .
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Industrial Applications
- Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .
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Synthesis of Thiazole Derivatives
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Treatment of Parkinson’s Disease
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Management of Lou Gehrig’s Disease
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Anti-Diabetic Agents
- A new series of S -substituted acetamides derivatives of 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .
- Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .
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Synthesis of Substituted 5H-benzo
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Development of Antitubercular Agents
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Antibacterial, Antifungal, Anti-HIV, Antioxidant, Antitumor, Anthelmintic, Anti-inflammatory & Analgesic Agents
- 2-Aminothiazoles, a class of organic medicinal compounds similar to “Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
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Commercially Available Drugs
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Substituted 5H-benzo
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Development of Antitubercular Agents
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Antibacterial, Antifungal, Anti-HIV, Antioxidant, Antitumor, Anthelmintic, Anti-inflammatory & Analgesic Agents
- 2-Aminothiazoles, a class of organic medicinal compounds similar to “Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
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Commercially Available Drugs
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 | |
Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
CAS RN |
259654-73-4 | |
Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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